molecular formula C13H13ClN2 B2762027 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1481564-27-5

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2762027
CAS RN: 1481564-27-5
M. Wt: 232.71
InChI Key: OSTJWIOXMAVLQX-UHFFFAOYSA-N
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Description

“7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a complex organic compound. It contains a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For instance, the synthesis of piperazine derivatives, which are structurally similar to pyrrolopyrazines, includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Neuroscience Research

The compound’s potential effects on the central nervous system can be explored in neuroscience research. It could serve as a lead compound for the development of new neuroactive drugs, contributing to the treatment of neurodegenerative diseases or psychiatric conditions.

Each of these applications leverages the unique chemical structure of EN300-27160318, demonstrating its versatility and importance in scientific research across multiple disciplines. The compound’s ability to be modified and its interaction with various biological and chemical systems make it a valuable asset in the advancement of science and technology .

properties

IUPAC Name

7-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-12-3-1-10(2-4-12)11-7-13-8-15-5-6-16(13)9-11/h1-4,7,9,15H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTJWIOXMAVLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C=C2CN1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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